molecular formula C25H32N4O6 B2644038 N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide CAS No. 1119215-02-9

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide

Cat. No.: B2644038
CAS No.: 1119215-02-9
M. Wt: 484.553
InChI Key: GFHCWZVZYIIWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide (CAS 1119215-02-9) is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research . The compound features a complex structure incorporating a 1-cyanocycloheptyl group, an acetamide linker, and a 3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl moiety. This molecular architecture, particularly the imidazolidinetrione (hydantoin) core, is often explored for its potential biological activity. While the specific biological profile and molecular targets of this compound are areas of ongoing investigation, its structural components are associated with various bioactive compounds. Research into structurally related acetamide derivatives has shown promise in developing agents with anti-inflammatory and analgesic properties, often through multifunctional inhibitory activity against key enzyme and receptor targets . Furthermore, analogous compounds featuring acetamide scaffolds are being studied for their efficacy in models of inflammatory conditions, such as colitis, via inhibition of cytokine-induced cellular adhesions . Researchers may value this compound for exploring structure-activity relationships (SAR), screening for novel therapeutic applications, or as a synthetic intermediate. This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c1-3-13-34-19-10-9-18(15-20(19)35-14-4-2)29-23(32)22(31)28(24(29)33)16-21(30)27-25(17-26)11-7-5-6-8-12-25/h9-10,15H,3-8,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCWZVZYIIWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3(CCCCCC3)C#N)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.

    Synthesis of the dipropoxyphenyl-imidazolidinyl-acetamide moiety: This involves the reaction of 3,4-dipropoxybenzaldehyde with appropriate amines and carbonyl compounds to form the imidazolidinone ring, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.

    Industry: It may be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Cycloalkyl Size : Larger cycloheptyl groups may improve lipid solubility but reduce target engagement in sterically constrained pockets.
  • Substituent Electronic Effects : Propoxy groups (electron-donating) could stabilize resonance in the trioxoimidazolidin ring, enhancing interaction with polar residues in enzymes.
  • Heterocyclic Core : The trioxoimidazolidin’s hydrogen-bonding capacity may outperform thiazole or imidazole in binding affinity .

Biological Activity

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H32N4O
  • Molecular Weight : 484.5 g/mol
  • CAS Number : 1119215-02-9

The compound features a cyanocycloheptyl group and an imidazolidinone moiety, which are often associated with various biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The trioxoimidazolidin structure may facilitate binding to active sites of proteins, potentially inhibiting or modulating their function. The presence of the cyano group could enhance electrophilic interactions, while the aromatic dipropoxyphenyl group may engage in π-π stacking with aromatic residues in proteins.

In Vitro Studies

Recent studies have investigated the compound's inhibitory effects on several enzymes:

  • Enzyme Inhibition : Preliminary assays suggest that this compound may exhibit inhibitory activity against:
    • Acetylcholinesterase (AChE)
    • Butyrylcholinesterase (BChE)
    • Tyrosinase

These enzymes are crucial for various physiological processes and are implicated in conditions such as Alzheimer's disease and hyperpigmentation disorders.

EnzymeIC50 Value (µM)Reference
AcetylcholinesteraseTBD
ButyrylcholinesteraseTBD
TyrosinaseTBD

Study on Enzyme Inhibition

A study conducted by researchers examined the inhibition of AChE and BChE by various derivatives of acetamides, including our compound. The results indicated that modifications to the imidazolidinone structure significantly influenced enzyme inhibition potency.

Cytotoxicity Assessment

In another investigation focusing on cancer cell lines, the compound was tested for cytotoxic effects against A549 lung carcinoma cells. The findings suggested that certain structural modifications could enhance its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential:

Compound NameIC50 Value (µM)Biological Activity
This compoundTBDPotential AChE/BChE inhibitor
Other acetamide derivativesVariesVarious enzyme inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.